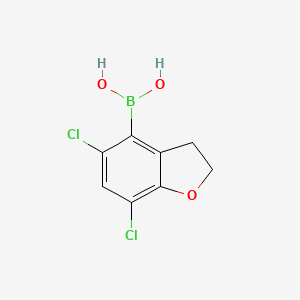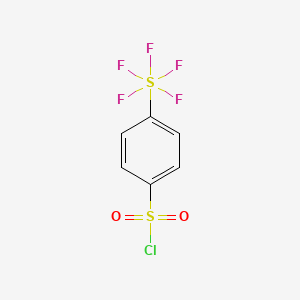![molecular formula C7H3ClINO B1530458 7-Chloro-2-iodofuro[3,2-b]pyridine CAS No. 1071540-54-9](/img/structure/B1530458.png)
7-Chloro-2-iodofuro[3,2-b]pyridine
Descripción general
Descripción
7-Chloro-2-iodofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H3ClINO. It has a molecular weight of 279.46 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H .Physical And Chemical Properties Analysis
This compound is a solid substance stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research shows that compounds similar to 7-Chloro-2-iodofuro[3,2-b]pyridine are crucial intermediates in the synthesis of heterocyclic compounds. For instance, the chemistry of thienopyridines involves synthesizing derivatives through electrophilic substitution and lithiation processes, leading to various substituents at critical positions on the heterocyclic ring. This method can be applied to synthesize derivatives with halo, formyl, acetyl, and hydroxymethyl substituents, providing a pathway for creating a wide range of heterocyclic compounds for further applications in pharmaceuticals and materials science (Klemm & Louris, 1984).
Building Blocks for Drug Discovery
Similar heterocyclic compounds, like those derived from the halogenation and functionalization of thieno[2,3-b]pyridine, serve as versatile building blocks in drug discovery. The ability to introduce various functional groups through site-selective electrophilic substitutions opens up avenues for designing novel drug candidates with targeted biological activities. Such methodologies enable the efficient synthesis of complex molecules that could act as inhibitors or modulators of biological pathways (Mongin et al., 1998).
Development of Kinase Inhibitors
The furo[3,2-b]pyridine core, similar to this compound, has been identified as a central pharmacophore in the development of selective inhibitors for protein kinases such as CLK and HIPK. This research underscores the potential of utilizing such compounds in the synthesis of targeted kinase inhibitors, which are crucial in cancer therapy and other diseases related to dysregulated kinase activity. The synthesis approach based on chemoselective couplings provides a flexible method for creating derivatives with significant biological activity, highlighting the importance of such compounds in medicinal chemistry (Němec et al., 2021).
Material Science Applications
Compounds with a furo[3,2-b]pyridine core have been explored for their potential applications in material science, including the development of new molecular structures with unique physical properties. For example, the study of polyhalides in ionic liquids showcases the synthesis of complex structures that could have applications in developing new materials with specific electronic or optical properties (Wolff et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
7-chloro-2-iodofuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHNVODAWDTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(OC2=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

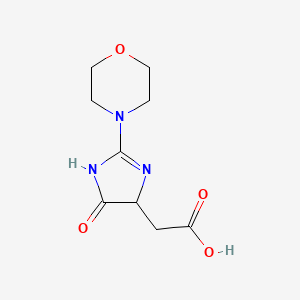
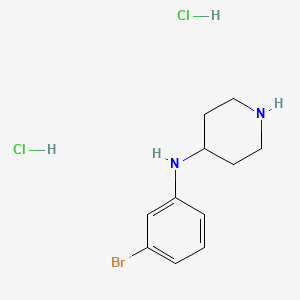
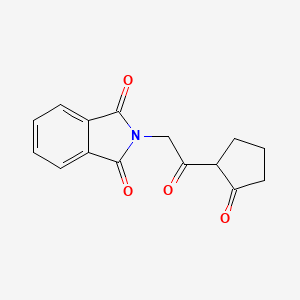
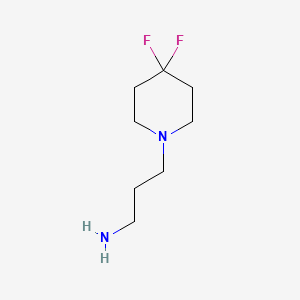
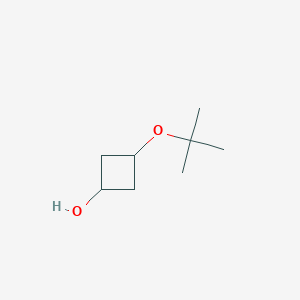
![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)
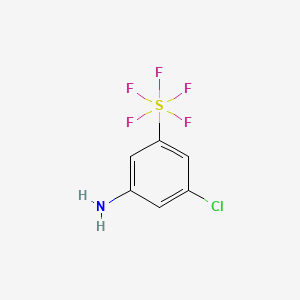
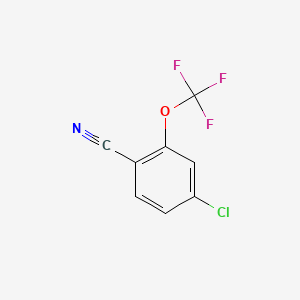
![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)
